![molecular formula C17H32NO5P B3745829 dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate](/img/structure/B3745829.png)
dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate
Overview
Description
Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate, also known as VX, is a highly toxic organophosphate compound. It was first developed as a chemical weapon during the Cold War era and has been banned under the Chemical Weapons Convention since 1997. Despite its lethal nature, VX has been extensively studied for its potential use in scientific research.
Mechanism of Action
Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate acts as an irreversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately, death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure are severe and can lead to death within minutes. Symptoms of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure include convulsions, respiratory failure, and cardiac arrest. dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate is also known to cause long-term effects on the nervous system, including cognitive impairment and post-traumatic stress disorder.
Advantages and Limitations for Lab Experiments
Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate is a highly toxic and dangerous compound, which makes it difficult to work with in a laboratory setting. However, its potency and specificity make it a valuable tool for studying enzyme kinetics and the effects of organophosphate exposure on the nervous system. The use of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate in laboratory experiments is highly regulated and requires strict safety protocols to ensure the safety of researchers.
Future Directions
Despite the dangers associated with dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate, there is ongoing research into its potential use as a tool for developing new antidotes for organophosphate poisoning. Additionally, there is interest in studying the long-term effects of dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate exposure on the nervous system and developing new treatments for these effects. Further research is also needed to develop safer and more effective ways to handle and study dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate in the laboratory.
Scientific Research Applications
Dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate has been used in a variety of scientific research applications, including as a tool for studying enzyme kinetics and as a model for studying the effects of organophosphate exposure on the nervous system. dibutyl 1-methyl-3-oxo-3-(1-piperidinyl)-1-propen-1-yl phosphate has also been used to develop new antidotes for organophosphate poisoning.
properties
IUPAC Name |
dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32NO5P/c1-4-6-13-21-24(20,22-14-7-5-2)23-16(3)15-17(19)18-11-9-8-10-12-18/h15H,4-14H2,1-3H3/b16-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLSQQVQSEGQE-FOCLMDBBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(=CC(=O)N1CCCCC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)O/C(=C/C(=O)N1CCCCC1)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dibutyl [(E)-4-oxo-4-piperidin-1-ylbut-2-en-2-yl] phosphate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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